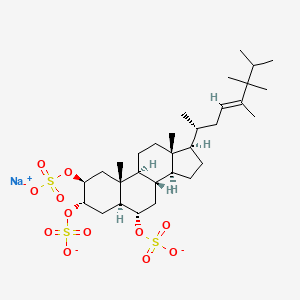

Sokotrasterol sulfate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85748-14-7 |

|---|---|

Molecular Formula |

C31H51NaO12S3-2 |

Molecular Weight |

734.9 g/mol |

IUPAC Name |

sodium;[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfonatooxy-17-[(E,2R)-5,6,6,7-tetramethyloct-4-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C31H54O12S3.Na/c1-18(2)29(5,6)20(4)10-9-19(3)22-11-12-23-21-15-26(41-44(32,33)34)25-16-27(42-45(35,36)37)28(43-46(38,39)40)17-31(25,8)24(21)13-14-30(22,23)7;/h10,18-19,21-28H,9,11-17H2,1-8H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);/q;+1/p-3/b20-10+;/t19-,21+,22-,23+,24+,25-,26+,27+,28+,30-,31-;/m1./s1 |

InChI Key |

GVKHECOMQHOYEB-CYOKOKIMSA-K |

SMILES |

CC(C)C(C)(C)C(=CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+] |

Isomeric SMILES |

C[C@H](C/C=C(\C)/C(C)(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC(C)C(C)(C)C(=CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+] |

Synonyms |

24,25,26,26-tetramethyl-5-alpha-cholestene-2 beta,3 alpha,6 alpha-triol trisulfate sokotrasterol sulfate |

Origin of Product |

United States |

Structural Elucidation Methodologies of Sokotrasterol Sulfate

Spectroscopic Techniques in Structural Analysis

The determination of the intricate molecular architecture of sokotrasterol sulfate (B86663) relied heavily on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy was central to defining the carbon skeleton and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) provided definitive confirmation of its elemental composition and offered clues to its structure through fragmentation analysis.

The structural backbone of sokotrasterol sulfate was pieced together using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. For complex steroidal molecules, 1D ¹H and ¹³C NMR spectra provide the initial inventory of proton and carbon environments, while 2D techniques are essential for establishing connectivity.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal signals for the numerous methyl groups on the steroid nucleus and the unique side chain, as well as the characteristic methine protons associated with the sulfated hydroxyl groups at the C-2, C-3, and C-6 positions. nih.gov The ¹³C NMR spectrum complements this by providing the total carbon count and identifying the types of carbons present (methyl, methylene, methine, and quaternary).

2D NMR (COSY, HSQC, HMBC): To assemble the structure, several 2D NMR experiments would have been critical:

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of connections through adjacent carbons, such as along the steroid rings and down the aliphatic side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon, definitively assigning the carbon chemical shift for each protonated position.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is indispensable for connecting the different spin systems identified by COSY and for placing quaternary carbons and methyl groups onto the molecular framework. For instance, HMBC would connect the angular methyl protons (H-18 and H-19) to the core quaternary carbons of the steroid nucleus.

While the original publication's specific data is not available, the table below illustrates how NMR data for a portion of the this compound steroid nucleus would typically be presented.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~77 ppm | ~4.7 ppm (m) | C-1, C-3, C-4 |

| 3 | ~78 ppm | ~4.8 ppm (m) | C-2, C-4, C-5 |

| 6 | ~76 ppm | ~4.9 ppm (m) | C-5, C-7, C-8 |

| 18 | ~16 ppm | ~0.7 ppm (s) | C-12, C-13, C-14, C-17 |

| 19 | ~19 ppm | ~0.8 ppm (s) | C-1, C-5, C-9, C-10 |

Note: The chemical shift values are illustrative, based on similar trisulfated steroids, as the primary data for this compound is not available in the consulted literature.

High-Resolution Mass Spectrometry, particularly using Electrospray Ionization (HRESIMS), is a cornerstone technique for the analysis of polar, high-molecular-weight compounds like polysulfated steroids. Its primary role is to provide an extremely accurate mass measurement of the molecular ion.

This precise mass allows for the unambiguous determination of the compound's elemental composition (molecular formula), which must be consistent with the data derived from NMR analysis. For related trisulfated steroids, negative-ion mode HRESIMS is often used, where ion peaks corresponding to [M-Na]⁻, [M-2Na]²⁻, or [M-3Na]³⁻ are observed, confirming the presence of multiple sulfate groups as sodium salts. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation. A characteristic fragmentation pattern for sterol sulfates is the neutral loss of SO₃ (80 Da) or the detection of the HSO₄⁻ fragment ion at m/z 97. These diagnostic losses confirm the presence and number of sulfate ester groups on the molecule.

| Ion Type | Mode | Expected m/z | Information Provided |

|---|---|---|---|

| [M-Na]⁻ | Negative ESI | Calculated from Formula | Confirms molecular weight and formula. |

| [M-SO₃-Na]⁻ | Negative ESI-MS/MS | [M-Na]⁻ - 80.06 | Evidence of first sulfate group loss. |

| HSO₄⁻ | Negative ESI-MS/MS | 96.96 | Diagnostic fragment for a sulfate ester. |

While NMR and MS provide the core structural data, other spectroscopic methods can offer complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound would show characteristic absorption bands for O-H stretches (from residual water or hydroxyl groups if desulfated), C-H stretches of the steroid skeleton, and, most importantly, strong S=O and S-O stretching bands indicative of the sulfate ester groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As the this compound structure lacks significant chromophores (conjugated double bonds or aromatic systems), it would not be expected to show strong absorption in the UV-Vis range. Its main utility would be to confirm the absence of such systems.

Chromatographic Separation Techniques for Isolation and Purification

The isolation of pure this compound from a complex marine sponge extract is a multi-step process that relies on separating this highly polar compound from a myriad of other lipids, sterols, and secondary metabolites.

Liquid chromatography is the primary tool for purifying polar marine natural products. The initial isolation of this compound involved a crude fractionation followed by repeated column chromatography.

The process began with partitioning the crude methanol (B129727) extract of the sponge between ethyl acetate (B1210297) and water. The highly polar this compound preferentially moved into the aqueous layer. This aqueous extract was then subjected to multiple rounds of size-exclusion and/or adsorption chromatography on a Sephadex LH-20 column. This type of resin is effective at separating compounds based on polarity and size. The purification process involved eluting the column with different solvent systems, such as methanol/water and ethyl acetate/methanol/water mixtures, to achieve separation and yield the pure compound.

While not explicitly detailed in the original isolation reports, Solid-Phase Extraction (SPE) is a standard and modern technique for the preliminary cleanup and fractionation of natural product extracts. A reversed-phase SPE cartridge (e.g., C18) would typically be used after the initial extraction. The crude extract would be loaded onto the cartridge, and a stepwise elution with solvents of decreasing polarity (from water to methanol to a less polar solvent like dichloromethane) would separate the compounds into fractions. The highly polar this compound would elute in the most polar fractions (water/methanol), effectively separating it from non-polar lipids and other less polar steroids prior to subsequent, more refined LC purification steps.

Biosynthesis and Metabolic Pathways of Sokotrasterol Sulfate

General Principles of Marine Steroid Biosynthesis

The biosynthesis of steroids in marine organisms is a complex process that results in a remarkable diversity of chemical structures. mdpi.com In general, the pathway begins with simple precursors like acetyl-CoA, which are used to build the fundamental steroid skeleton. libretexts.org In animals, the biosynthesis of steroids follows the mevalonate (B85504) pathway, utilizing acetyl-CoA to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). libretexts.org These five-carbon units are sequentially added to create the 30-carbon hydrocarbon squalene (B77637). libretexts.org

A key step in the formation of the characteristic four-ring steroid nucleus is the epoxidation of squalene to (3S)-2,3-oxidosqualene, a reaction catalyzed by the enzyme squalene epoxidase. libretexts.org This is followed by a complex cyclization reaction catalyzed by oxidosqualene-lanosterol cyclase, which results in the formation of lanosterol, the first steroid in the pathway. libretexts.org From lanosterol, a multitude of enzymatic modifications, including hydroxylations, demethylations, and side-chain alterations, lead to the vast array of steroids found in marine life. mdpi.com Marine invertebrates, in particular, are known to produce a wide variety of novel sterols with unusual nuclei and side chains. libretexts.org Some of these are derived from cholesterol, while others originate from plant sterols or other biosynthetic intermediates. libretexts.org

Role of Sulfotransferases in Sulfation Pathways

Sulfation is a crucial biochemical reaction that modifies a wide range of endogenous and xenobiotic compounds. frontiersin.org This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). frontiersin.orgmdpi.com In the context of steroid biosynthesis, cytosolic sulfotransferases are responsible for transferring a sulfo group (-SO3H) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl (-OH) or an amine (-NH2) group on the acceptor substrate. mdpi.comnih.govresearchgate.net

The addition of a charged sulfate (B86663) group significantly alters the physicochemical properties of the steroid, often increasing its water solubility and changing its biological activity. frontiersin.org In marine organisms, SULT activity has been reported in various species, and the production of sterol sulfates has been linked to important physiological processes. nih.govresearchgate.net Despite the widespread occurrence of sulfated steroids in the marine environment, there is limited information about the specific sulfotransferases involved in their biosynthesis in many marine organisms. nih.govresearchgate.net However, it is understood that these enzymes play a critical role in the final steps of the biosynthetic pathway, converting a sterol precursor into its sulfated form. nih.govresearchgate.net The sulfation of steroids is not only important for detoxification but also for regulating biological activities, as the sulfate groups can be essential for the compound's function. researchgate.netahajournals.org

Proposed Biosynthetic Precursors and Pathways of Sokotrasterol Sulfate

This compound is a trisulfated steroid originally isolated from a marine sponge of the family Halichondriidae. nih.govnih.govbioscientifica.com While the complete biosynthetic pathway has not been fully elucidated, it is believed to originate from common steroid precursors. Steroids are biosynthetically derived from sterols, suggesting that a corresponding sterol is the likely precursor to this compound. nih.gov The biosynthesis would involve the formation of the characteristic steroid nucleus, followed by specific modifications to the side chain and the addition of three sulfate groups.

The unique side chain of this compound suggests a series of alkylation steps, a known feature in the biosynthesis of some marine sterols. nih.gov The sulfation itself is a critical step for its biological activity, as the desulfated version of the molecule has been shown to be inactive in some bioassays. researchgate.netahajournals.org The sulfation is carried out by sulfotransferases, which attach sulfate groups to specific hydroxyl positions on the steroid core. nih.govresearchgate.net

Comparative Analysis of Biosynthetic Routes with Related Marine Sulfated Steroids

The biosynthesis of this compound can be compared to that of other marine sulfated steroids, such as the halistanol (B14433394) sulfates and topsentiasterol sulfates, which are also found in marine sponges. nih.govcapes.gov.br These compounds often share a common steroid nucleus but differ in their side-chain structures and sulfation patterns. nih.gov

For instance, halistanol sulfate and its analogues, isolated from sponges of the genus Halichondria and Epipolasis, also possess a sulfated steroid structure. nih.govcapes.gov.br The proposed biosynthetic pathways for the side chains of topsentiasterol sulfates also provide a basis for comparison. nih.gov The structural similarities suggest that these related steroids may share early biosynthetic intermediates, with variations arising from the action of different tailoring enzymes, such as those responsible for side-chain modifications and the specific placement of sulfate groups by different sulfotransferases. The study of these related compounds helps to form a hypothetical framework for understanding the biosynthesis of this compound, highlighting common enzymatic strategies and points of divergence in the pathways.

Investigational Biological Activities and Mechanistic Research

Angiogenic Effects and Associated Cellular Mechanisms

Sokotrasterol sulfate (B86663), a sulfated steroid identified from a library of natural products, has been the subject of research for its potential to promote neovascularization. ahajournals.org Studies have focused on its pro-angiogenic activities, investigating the cellular and molecular mechanisms that underpin its effects. ahajournals.orgresearchgate.netomicsonline.org The compound's function appears to be multifaceted, involving the activation of specific signaling pathways and the induction of key growth factors that collectively stimulate the formation of new blood vessels. ahajournals.orgtandfonline.com

In laboratory settings, sokotrasterol sulfate has demonstrated the ability to induce endothelial sprouting, a critical initial step in the process of angiogenesis. ahajournals.orgahajournals.orggoogle.com Using an in vitro microcarrier bead assay with endothelial cells, the compound was shown to stimulate the formation of tube-like structures. ahajournals.org This effect was observed to be dose-dependent, with maximal sprouting activity noted at a specific concentration. ahajournals.orgtandfonline.com The pro-migratory activity of this compound on endothelial cells is believed to contribute significantly to this sprouting effect. ahajournals.org Furthermore, research indicates that the sulfate groups on the steroid are essential for this function; the desulfated version of the steroid did not exhibit any endothelial sprouting activity. ahajournals.orgresearchgate.net

Table 1: Effect of this compound on Endothelial Sprouting In Vitro

| Assay System | Observation | Key Finding |

|---|---|---|

| Microcarrier Bead Endothelial Sprouting Assay | Dose-dependent increase in endothelial tube formation. | Maximal sprouting activity observed at a concentration of 5 µg/mL. ahajournals.orgtandfonline.com |

| Chemotaxis Assay (Transwell filters) | Promotion of endothelial cell migration. | The promigratory activity contributes to the overall endothelial sprouting effect. ahajournals.org |

| Endothelial Proliferation Assay | Increased endothelial cell numbers, comparable to VEGF. | Suggests the compound promotes endothelial proliferation required for capillary extension. ahajournals.org |

The pro-angiogenic potential of this compound has been further substantiated in ex vivo models, most notably the chick chorioallantoic membrane (CAM) assay. ahajournals.orgomicsonline.orggoogle.com In this model, which provides a living vascularized tissue environment, this compound was shown to promote the formation of new blood vessels. ahajournals.orggoogle.com When embedded in gelatin sponges and placed on the CAM, the compound induced a significant angiogenic response, comparable in magnitude to that of the well-known angiogenic factor, FGF-2. ahajournals.orgtandfonline.com This ex vivo evidence reinforces the findings from in vitro systems and supports the compound's role as a promoter of neovascularization. ahajournals.org

Table 2: Pro-angiogenic Activity of this compound in the Chick Chorioallantoic Membrane (CAM) Assay

| Parameter | Method | Result | Comparison |

|---|---|---|---|

| Neovascularization | Gelatin sponges embedded with this compound (20 to 60 µg/mL) were placed on the CAM. ahajournals.org | This compound promoted new blood vessel formation entering the sponge. ahajournals.org | The angiogenic index was similar to that induced by Fibroblast Growth Factor-2 (FGF-2). ahajournals.orgtandfonline.com |

| Mechanistic Validation | The COX-2 inhibitor SC-236 was co-administered with this compound in the CAM assay. ahajournals.org | The inhibitor blocked the this compound-mediated angiogenesis on the CAM. ahajournals.org | Confirms the requirement of COX-2 activity for pro-angiogenic effects in vivo. ahajournals.org |

The mechanism of action for this compound is dependent on the activation of the Cyclooxygenase-2 (COX-2) enzyme. ahajournals.orgresearchgate.nettandfonline.com Research has demonstrated that the pro-angiogenic effects of this compound are nullified when COX-2 activity is blocked. ahajournals.org In in vitro endothelial sprouting assays, the addition of a COX-2 inhibitor abrogated the tube formation induced by this compound. ahajournals.org This dependency was also confirmed in the ex vivo chick CAM model, where a COX-2 inhibitor prevented the compound from stimulating new blood vessel growth. ahajournals.org These findings establish a clear functional link between COX-2 signaling and the angiogenic activity of this compound. ahajournals.orgresearchgate.net

Alongside COX-2 activation, the induction of Vascular Endothelial Growth Factor (VEGF) is another critical component of this compound's mechanism. ahajournals.orgresearchgate.nettandfonline.com VEGF is a potent signaling protein that stimulates the formation of blood vessels. nih.gov Studies have shown that the angiogenic function of this compound is contingent upon VEGF induction, as the inhibition of VEGF signaling blocks its pro-angiogenic effects. ahajournals.orgresearchgate.net This suggests that this compound may exert its influence indirectly, by triggering the release of VEGF, which in turn acts on endothelial cells to promote angiogenesis. ahajournals.org

The interaction with specific cell adhesion receptors, particularly the αvβ3 integrin, is essential for the biological activity of this compound. ahajournals.orgresearchgate.nettandfonline.com The αvβ3 integrin is known to play a significant role in angiogenesis. mdpi.comembopress.orgd-nb.info Experiments have revealed that neutralizing the αvβ3 integrin with antibodies abrogates the endothelial sprouting induced by this compound. ahajournals.orgresearchgate.net In contrast, blocking the β1 integrin had no such effect, indicating a specific requirement for the αvβ3 pathway. ahajournals.orgresearchgate.net Further proteomic analysis has shown that treatment of human umbilical vein endothelial cells (HUVECs) with this compound leads to a significant increase in the expression of αv integrin. researchgate.net

This compound also exhibits a protective effect on endothelial cells by regulating anti-apoptotic processes. ahajournals.orgresearchgate.net This survival activity is directly linked to the engagement of the αvβ3 integrin. ahajournals.org In studies where endothelial cells were prompted to undergo apoptosis through serum starvation, this compound was able to protect the cells. ahajournals.org This protective effect was observed when cells were attached to fibrinogen, a counter-receptor for αvβ3 integrin, but not when they were attached to collagen I, a ligand for β1 integrins. ahajournals.org Furthermore, the neutralization of αvβ3 integrin with a specific antibody (LM609) eliminated the anti-apoptotic effect of this compound, confirming the integrin's crucial role in this cytoprotective mechanism. ahajournals.org

Cellular and Molecular Interaction Studies

The biological effects of this compound at the cellular level have been a key area of investigation, particularly concerning its influence on endothelial cells, which are critical for the process of angiogenesis (the formation of new blood vessels).

To understand the molecular basis of this compound's pro-angiogenic activity, researchers have conducted detailed proteomic studies on primary human endothelial cells. nih.gov A key study utilized cleavable isotope-coded affinity tag (ICAT) reagents combined with mass spectrometry to perform a quantitative analysis of protein expression changes in human umbilical vein endothelial cells (HUVECs) after treatment with this compound. nih.govresearchgate.net This powerful technique allowed for the simultaneous identification and quantification of the relative abundance of over 1,000 different proteins when comparing cells stimulated with this compound to control cells treated with a vehicle. nih.govresearchgate.net The analysis provided a broad and unbiased view of the cellular machinery affected by the compound, revealing a complex network of protein regulation consistent with its role in promoting endothelial sprouting and new vessel formation. nih.gov

The quantitative proteomic analysis revealed statistically significant changes in the expression levels of numerous proteins. nih.gov A total of 130 proteins were identified as being differentially expressed in response to this compound stimulation. nih.gov Of these, 93 proteins were significantly up-regulated, while 37 were down-regulated. nih.gov

Among the up-regulated proteins, several are known to be involved in crucial cellular processes like cell communication and morphogenesis, which are fundamental to the angiogenic process. nih.gov One of the specifically identified up-regulated proteins was the αvβ3 integrin. researchgate.netahajournals.org Integrins are transmembrane receptors that mediate cell-matrix adhesion, and αvβ3 integrin, in particular, is known to be essential for endothelial cell migration and survival during angiogenesis. ahajournals.orgresearchgate.netbioscientifica.com Neutralizing the function of αvβ3 integrin was found to block the endothelial sprouting and anti-apoptotic effects of this compound, confirming it as a critical functional target. ahajournals.orgresearchgate.net

Table 1: Summary of Proteomic Analysis in this compound-Stimulated Endothelial Cells Data derived from studies on human umbilical vein endothelial cells (HUVECs).

| Parameter | Finding | Reference |

|---|---|---|

| Total Proteins Quantified | Over 1,000 | nih.gov |

| Significantly Up-regulated Proteins | 93 | nih.gov |

| Significantly Down-regulated Proteins | 37 | nih.gov |

| Key Identified Target | αvβ3 integrin (up-regulated) | researchgate.netahajournals.org |

Recent research has uncovered a direct role for this compound in modulating key inflammatory signaling pathways. nih.govacs.org Specifically, the compound has been shown to inhibit the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. nih.govacs.org The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation. targetedonc.comanaisdedermatologia.org.br

In a study screening marine natural products, this compound was found to efficiently suppress the expression of Programmed Death-Ligand 1 (PD-L1) induced by interferon-gamma (IFN-γ). nih.govacs.org Mechanistic investigations revealed that this compound directly targets and inhibits JAK activity. nih.gov This inhibition prevents the subsequent phosphorylation and activation of STAT proteins, which would otherwise translocate to the nucleus to initiate the transcription of the PDL1 gene. nih.govacs.org By disrupting this cascade, this compound effectively down-regulates PD-L1 expression on tumor cells, sensitizing them to T-cell-mediated killing. nih.gov

Enzyme Modulation and Inhibition Potential (referencing related sulfated steroids as research models)

The broader class of sulfated steroids, to which this compound belongs, has been investigated for its potential to modulate the activity of various enzymes. While direct studies on this compound for every enzyme are not always available, research on structurally similar marine-derived sulfated steroids provides valuable models for its potential bioactivities.

Thymidine (B127349) phosphorylase is an enzyme that plays a significant role in the growth and metastasis of solid tumors, partly through its involvement in angiogenesis. bioscientifica.com Research into related marine compounds has identified trisulfated steroids as inhibitors of this enzyme. bioscientifica.com For instance, lembehsterols A and B, isolated from the marine sponge Petrosia strongylata, demonstrated inhibitory activity against thymidine phosphorylase with IC₅₀ values of 41 µM and 45 µM, respectively. bioscientifica.com

Crucially, this research highlighted the importance of the sulfate groups for the inhibitory function. bioscientifica.com A desulfated derivative of lembehsterol A showed no inhibitory activity even at a concentration of 230 µM. bioscientifica.com This suggests that the sulfoxy moieties, a defining feature of this compound, are likely critical for this type of enzyme interaction. bioscientifica.combioscientifica.com

Table 2: Thymidine Phosphorylase Inhibition by Related Trisulfated Steroids

| Compound | Source | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Lembehsterol A | Petrosia strongylata | 41 | bioscientifica.com |

| Lembehsterol B | Petrosia strongylata | 45 | bioscientifica.com |

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including inflammation, metabolism, and cell survival. mdpi.comfrontiersin.org They have emerged as important targets in various diseases. Research on other marine sulfated steroids provides a model for the potential of this chemical class to modulate sirtuin activity.

Halistanol (B14433394) sulfates I and J, new steroid sulfates isolated from a marine sponge of the genus Halichondria, have been identified as inhibitors of sirtuins SIRT1, SIRT2, and SIRT3. bioscientifica.com Furthermore, studies on cholesterol sulfate, a structurally simpler sulfated steroid, have shown it can regulate the AMPK-Sirt1-NF-κB pathway, which in turn inhibits osteoclast differentiation and survival. nih.gov These findings demonstrate that sulfated steroids as a class can interact with and modulate the activity of sirtuins, suggesting a potential, though not yet directly proven, role for this compound in these pathways.

Protein Kinase C (PKC ζ) Inhibition

While direct studies on this compound's inhibition of Protein Kinase C ζ (PKCζ) are not extensively detailed in the available literature, the broader class of marine-derived steroids has been investigated for their interactions with PKC isozymes. PKC represents a family of serine/threonine kinases that are crucial in various signal transduction pathways, and their dysregulation is implicated in diseases like cancer and vascular restenosis. nih.gov

Some marine natural products have demonstrated the ability to selectively inhibit PKC isozymes. nih.gov For instance, spheciosterol sulfate C is a known selective inhibitor of PKCζ. nih.gov The role of PKCζ in cellular processes such as proliferation can be complex and cell-type dependent. nih.gov For example, in rat vascular smooth muscle cells (VSMCs), inhibition of PKCζ has been associated with a reduction in neointimal formation, suggesting a role in promoting cell growth. nih.gov Conversely, in rabbit aortic SMCs, inhibition of PKCζ has been linked to stimulated cell proliferation. nih.gov These contrasting findings underscore the need for further research to elucidate the specific effects of compounds like this compound on PKCζ activity and its downstream signaling pathways in various cellular contexts.

Adenosyl Phosphoribosyl Transferase Inhibition

Adenosyl phosphoribosyl transferase (APRT) is a key enzyme in the purine (B94841) salvage pathway, responsible for the synthesis of adenosine (B11128) monophosphate (AMP) from adenine (B156593) and phosphoribosyl pyrophosphate (PRPP). wikipedia.org This pathway is particularly crucial for purine auxotrophs, such as the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. plos.org

Research has shown that certain marine sulfated steroids can inhibit APRT. Halistanol trisulfate, for example, has been demonstrated to inhibit adenosyl phosphoribosyl transferase in a dose-dependent manner, with 92% inhibition at a concentration of 25 μg/mL (IC50 of 2.87 µg/mL). bioscientifica.com Notably, the desulfated version of this compound showed no inhibitory activity, highlighting the critical role of the sulfate groups for its enzymatic inhibition. bioscientifica.com This finding suggests that the sulfate moieties and their specific spatial arrangement are essential for the interaction with the enzyme. bioscientifica.com The inhibition of APRT presents a promising strategy for the development of anti-parasitic drugs, and the activity of sulfated steroids in this area warrants further investigation.

Broader Spectrum In Vitro Bioactivity Research (as observed for related marine sulfated steroids and relevant for this compound research)

Antimicrobial Research (Antibacterial, Antifungal, Antiviral Mechanisms)

Marine sulfated steroids have emerged as a significant source of compounds with a broad spectrum of antimicrobial activities.

Antibacterial Activity: Numerous studies have highlighted the potent antibacterial properties of sulfated steroids, particularly against Gram-positive bacteria. tandfonline.comtandfonline.com For instance, sulfated sterols isolated from the marine sponge Petrosia (Strongylophora) strongylata demonstrated efficient growth inhibition of Gram-positive bacteria, while the non-sulfated counterpart was inactive. tandfonline.comtandfonline.com This indicates the essential role of the sulfate groups in their antibacterial mechanism. tandfonline.comtandfonline.com

Similarly, carboxylated sterol 3β-sulfates from the sponge Toxadocia zumi were active against Bacillus subtilis and Staphylococcus aureus, whereas the corresponding 3β-hydroxy sterols were not. bioscientifica.combioscientifica.com Halistanol trisulfate, isolated from Halichondria cf. moorei, inhibited the growth of both Gram-positive and Gram-negative bacteria, and again, its desulfated analog was inactive. bioscientifica.com The degree of sulfation and the conformation of the steroid's carbon skeleton appear to be critical factors influencing the antibacterial potency. tandfonline.com

Antiviral Activity: Certain marine sulfated steroids have also shown promising antiviral activity. Disulfated sterols have been found to be effective against Herpes Simplex Virus-2 (HSV-2), Poliovirus-3 (PV-3), and Junin Virus (JV). bioscientifica.com Specifically, sterols with sulfate groups at the C-21 and C-2/C-3 positions demonstrated significant inhibitory activity against HSV-2. bioscientifica.com Trisulfated sterols, on the other hand, have shown activity against HIV-1. bioscientifica.com The number and position of the sulfate groups appear to be key determinants of the antiviral specificity and efficacy.

Antifungal and Anti-parasitic Activity: The aminosterol squalamine, derived from the dogfish shark, was initially identified for its broad-spectrum antimicrobial activity, including against fungi and protozoa. bioscientifica.com As previously mentioned, halistanol trisulfate's inhibition of adenosyl phosphoribosyl transferase demonstrates its potential as an anti-parasitic agent. bioscientifica.com

Table 1: Investigational Antimicrobial Activity of Marine Sulfated Steroids

| Compound/Class | Source Organism | Target Organism(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Ibisterol sulfates & Halistanol sulfates | Petrosia (Strongylophora) strongylata | Gram-positive bacteria (B. subtilis, M. luteus, S. aureus) | Growth inhibition | tandfonline.comtandfonline.com |

| Carboxylated sterol 3β-sulfates | Toxadocia zumi | Bacillus subtilis, Staphylococcus aureus | Antimicrobial activity | bioscientifica.combioscientifica.com |

| Halistanol trisulfate | Halichondria cf. moorei | Gram-positive and Gram-negative bacteria | Growth inhibition | bioscientifica.com |

| Disulfated sterols | Brittle star Ophioderma longicauda | HSV-2, PV-3, JV | Inhibitory activity | bioscientifica.com |

| Trisulfated sterols | Not specified | HIV-1 | Anti-HIV-1 activity | bioscientifica.com |

Investigational Antitumor Research

Marine sulfated steroids have been the subject of extensive research for their potential as anticancer agents, with studies demonstrating their cytotoxicity against various cancer cell lines and their ability to induce apoptosis.

A significant number of marine sulfated steroids, estimated to be around 80, have been reported to possess potential antitumor activity. bioscientifica.com These compounds often exhibit cytotoxic effects against a range of cancer cell lines. For example, two sulfated steroids from the bryozoan Calyptotheca showed moderate cytotoxicity against a rat bladder carcinoma epithelial cell line. nih.gov

Recent studies on sulfated polyhydroxysteroid glycosides from the starfish Henricia leviuscula spiculifera have revealed their anti-cancer activity against several human cancer cell lines. mdpi.com These compounds were found to inhibit cell proliferation and colony formation of colorectal carcinoma cells in a dose-dependent manner. mdpi.com Mechanistic studies indicated that their anti-proliferative effect is associated with the induction of G2/M cell cycle arrest. mdpi.com

Furthermore, polyoxygenated steroids called gracilosulfates, isolated from the marine sponge Haliclona gracilis, have been shown to inhibit the expression of prostate-specific antigen in a human prostate carcinoma cell line. nih.govacs.org Steroidal saponins, another class of marine-derived steroids, are known for their high cytotoxicity, although selectivity can be a challenge. acs.org

Table 2: Investigational Antitumor Activity of Marine Sulfated Steroids

| Compound/Class | Source Organism | Cancer Cell Line(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Sulfated steroids | Calyptotheca sp. (bryozoan) | Rat bladder carcinoma (NBT-T2) | Moderate cytotoxicity | nih.gov |

| Sulfated polyhydroxysteroid glycosides | Henricia leviuscula spiculifera (starfish) | Colorectal carcinoma (HCT 116) | Inhibition of proliferation, colony formation, G2/M arrest | mdpi.com |

| Gracilosulfates B and D | Haliclona gracilis (sponge) | Human prostate carcinoma (22Rv1) | Inhibition of prostate-specific antigen expression | nih.gov |

Immunomodulatory Research

Marine-derived compounds, including sulfated steroids and polysaccharides, have demonstrated significant immunomodulatory effects, influencing both innate and adaptive immune responses. researchgate.netnottingham.ac.ukmdpi.com

Sulfated polysaccharides from marine algae, for instance, are known to enhance the innate immune response by promoting the tumoricidal activities of macrophages and natural killer cells. mdpi.com Steroid glycosides, such as granulatosides D from the starfish Choriaster granulatus, have shown immunomodulatory properties by modulating intracellular reactive oxygen species (ROS) levels in murine macrophages. nih.gov

Extracts from marine sponges like Xestospongia testudinaria have been shown to possess antioxidant, anti-inflammatory, and immunomodulatory effects in rat models of inflammation. mdpi.com These effects are often attributed to the modulation of inflammatory mediators and signaling pathways, such as the NF-κB pathway. mdpi.com The structural diversity of marine steroids allows them to interact with various components of the immune system, leading to a wide range of immunomodulatory activities. mdpi.com

Hepatoprotective Research

Marine natural products are being increasingly investigated for their potential to protect the liver from various forms of injury and disease, including fibrosis. mdpi.comresearchgate.net

Organic extracts from the Red Sea soft coral Sarcophyton glaucum, which are rich in steroidal constituents, have been evaluated for their hepatoprotective effects against acetaminophen-induced liver fibrosis in rats. rsc.orgnih.gov These extracts were found to improve liver function parameters and reduce pathological changes in the liver tissue. mdpi.comrsc.org Computational studies, including molecular docking, have been employed to identify the most promising marine steroids from these extracts that may act as hepatoprotective agents by interacting with enzymes like glutathione-S-transferase (GST) and superoxide (B77818) dismutase (SOD). rsc.orgnih.gov

Other marine-derived compounds, such as polysaccharides from the green alga Enteromorpha prolifera, have also shown hepatoprotective effects in models of alcohol-induced liver injury by reducing serum levels of liver enzymes and improving liver histology. mdpi.com These findings suggest that marine steroids and other bioactive compounds from marine sources hold promise for the development of new therapies for liver diseases. researchgate.net

Hemostatic Research

Currently, there is a notable lack of direct scientific research and published data specifically investigating the hemostatic activities of this compound. While the compound has been studied for its role in angiogenesis, which is a related process in tissue repair, its direct effects on the coagulation cascade, platelet function, and other core aspects of hemostasis have not been detailed in available scientific literature.

Research into other sulfated steroids and related compounds suggests potential, though unconfirmed, roles in hemostasis. For instance, cholesterol sulfate, another sterol sulfate, is known to be present in platelet membranes and can influence platelet adhesion and aggregation. nih.govnih.gov It has been shown to regulate the activity of serine proteases involved in blood clotting and fibrinolysis. nih.gov Specifically, some studies have indicated that cholesterol sulfate can potentiate ADP- or thrombin-induced platelet aggregation and serotonin (B10506) secretion. nih.gov

Furthermore, the function of this compound in promoting angiogenesis has been linked to its interaction with αvβ3 integrin. researchgate.net This integrin is also known to be crucial for platelet aggregation, where it functions as the receptor for fibrinogen, facilitating the formation of a stable platelet plug. mdpi.com However, studies have not yet been published that directly explore whether this compound's interaction with αvβ3 integrin has a subsequent effect on platelet-mediated hemostasis.

While von Willebrand factor (vWF), a key glycoprotein (B1211001) for normal hemostasis, is mentioned in the broader context of vascular biology and in patents that also list this compound, no research has been found that establishes a direct functional relationship between the two. purdue.edunih.govnih.gov The coagulation cascade is a complex series of enzymatic reactions essential for blood clot formation, but specific investigations into how this compound might modulate this cascade are absent from the current body of scientific literature. nih.govnih.govhaematologica.orgwikipedia.orgmdpi.com

Data on the hemostatic activity of this compound is not currently available in the reviewed scientific literature. Therefore, no data table can be presented.

Structure Activity Relationship Sar Studies of Sokotrasterol Sulfate and Analogs

Importance of Sulfate (B86663) Groups for Biological Activity

The sulfate moieties are a defining feature of sokotrasterol sulfate and have been identified as indispensable for its biological functions, such as promoting endothelial sprouting and migration. bioscientifica.com

The complete removal of the sulfate groups from this compound has a profound negative impact on its proangiogenic capabilities. Research has demonstrated that the desulfated steroid, sokotrasterol, exhibits no endothelial sprouting activity. bioscientifica.combioscientifica.com This finding clearly indicates that sulfation of the steroid is a critical prerequisite for its ability to promote angiogenesis. bioscientifica.com

Table 1: Effect of Desulfation on the Proangiogenic Activity of this compound This table is interactive. You can sort and filter the data.

| Compound | Sulfation Status | Endothelial Sprouting Activity | Endothelial Migration Activity | Source |

|---|---|---|---|---|

| This compound | Trisulfated (Natural) | Active | Active | bioscientifica.com |

The number and placement of the sulfate groups on the steroid core are also determining factors for biological activity. To investigate this, synthetic cholestane (B1235564) derivatives with varying degrees of sulfation were tested. bioscientifica.com Interestingly, even partial sulfation was shown to be sufficient to induce some level of endothelial sprouting, whereas the complete absence of sulfate groups was inhibitory. bioscientifica.com

A chemically synthesized analog of this compound, 2β,3α,6α-cholestanetrisulfate, which mimics the trisulfated pattern of the natural product but lacks its complex side chain, demonstrated equivalent proangiogenic activity in a mouse hindlimb ischemia model. bioscientifica.com This highlights the critical importance of the trisulfated 2β,3α,6α-cholestane core for the observed biological function. Studies on other sulfated steroids have also found that biological activity, such as acetylcholinesterase inhibition, is dependent not only on the location of the sulfate groups but also on their stereochemical configuration. bioscientifica.com

Table 2: Influence of Sulfate Group Number and Position on Angiogenic Activity This table is interactive. You can sort and filter the data.

| Compound | Number of Sulfate Groups | Position of Sulfate Groups | Relative Sprouting Activity | Source |

|---|---|---|---|---|

| Cholestane | 0 | None | Inactive | bioscientifica.com |

| 3β-cholestanesulfate | 1 | 3β | Active (Partial) | bioscientifica.com |

| 2β-3α-cholestanedisulfate | 2 | 2β, 3α | Active (Partial) | bioscientifica.com |

| 2β,3α,6α-cholestanetrisulfate | 3 | 2β, 3α, 6α | Active (Equivalent to this compound) | bioscientifica.com |

Influence of Steroid Nucleus Modifications on Activity

Modifications to the core steroid nucleus can significantly alter the biological profile of sulfated steroids. While this compound possesses a saturated cholestane-type nucleus, other related bioactive marine steroids feature different core structures. For instance, the topsentiasterol and ibisterol families of trisulfated steroids contain a C-9(11)-double bond and a C-14 methyl group, features absent in this compound. nih.gov The fact that these compounds exhibit a range of biological activities, including antibacterial and antifungal effects, suggests that the steroid nucleus can be modified while retaining bioactivity, although the specific activity may change. nih.gov

Furthermore, the introduction of a 4β-hydroxy group to the 2β,3α,6α-trisulfated steroid nucleus, as seen in a new analog of halistanol (B14433394) sulfate, represents another significant modification of the core structure found in bioactive marine steroids. nih.gov These examples collectively suggest that while the 2β,3α,6α-trisulfation pattern is a key pharmacophore for certain activities, the underlying steroid nucleus can be varied to modulate the biological response. bioscientifica.com

Role of Side Chain Alkylation Pattern

This compound is distinguished by a novel and complex pattern of side chain alkylation, specifically a trisulfated derivative of 24,25,26,27-tetramethyl-cholestan. bioscientifica.comscielo.br The role of this specific side chain is an important aspect of its SAR. While the synthetic analog 2β,3α,6α-cholestanetrisulfate (which has a simple cholestane side chain) was able to replicate the proangiogenic activity, this does not diminish the potential importance of the natural side chain for other interactions or properties. bioscientifica.com

The structural diversity among other families of bioactive trisulfated steroids, such as the halistanol and topsentiasterol sulfates, underscores the significance of the side chain. These compounds share a similar trisulfated steroid nucleus but possess widely varying side chains. nih.gov For example, topsentiasterol sulfates have been isolated with butenolide or furan (B31954) functionalities, or even chlorinated and iodinated side chains. nih.gov The existence of these numerous, potent, and structurally varied analogs indicates that while the sulfated nucleus provides a crucial foundation for bioactivity, the side chain structure is a major point of diversification that can fine-tune the compound's biological profile and specific molecular targets. nih.govbioscientifica.com

Synthetic Chemistry and Analog Development for Research Purposes

Chemical Synthesis Routes for Sokotrasterol Sulfate (B86663) and its Analogs

While sokotrasterol sulfate is a natural product isolated from marine sponges like Topsentia ophirhaphidites, its low natural abundance necessitates chemical synthesis for extensive research. ahajournals.orgmdpi.com Research has primarily focused on creating structurally similar analogs that are easier to produce and can mimic its biological effects. ahajournals.orgubc.ca

A key synthetic strategy involves the multi-step transformation of readily available steroid precursors, such as cholesterol. conicet.gov.ar The synthesis of this compound analogs, particularly trisulfated cholestane (B1235564) derivatives, often follows a pathway that introduces hydroxyl groups at specific positions on the steroid's A and B rings, which are subsequently sulfated.

For instance, the synthesis of a trisulfated analog involved the reduction of a ketone at C-6, followed by epoxidation of the C-2 double bond and subsequent acid-catalyzed opening of the epoxide ring to yield a triol (a molecule with three hydroxyl groups). conicet.gov.ar The final and critical step is sulfation, where the hydroxyl groups are converted to sulfate esters. This is commonly achieved using a sulfating agent like a trimethylamine-sulfur trioxide complex in a solvent such as dimethylformamide (DMF). conicet.gov.arresearchgate.net This process allows for the creation of polysulfated steroids whose biological activity can be compared to the natural this compound.

Development of Chemically Synthesized Trisulfated Cholestane Derivatives (e.g., 2β,3α,6α-cholestanetrisulfate)

The development of synthetic analogs is driven by the need for a reliable source of compounds that can replicate the biological activity of the natural product. A notable achievement in this area is the synthesis of 2β,3α,6α-cholestanetrisulfate, an analog designed to mimic this compound. ahajournals.orgubc.ca

The rationale for developing this specific analog was to create a compound with similar proangiogenic properties to this compound but through a more accessible synthetic route. ahajournals.orgresearchgate.net The synthesis of 2β,3α,6α-cholestanetrisulfate demonstrates a strategic approach to medicinal chemistry, where a complex natural product is simplified to a core structure that retains the desired biological function.

The synthesis of 2β,3α,6α-cholestanetrisulfate from a cholesterol derivative can be summarized in the following key steps. conicet.gov.ar

Table 1: Synthetic Pathway for 2β,3α,6α-cholestanetriol

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Reduction | Sodium in n-propanol, reflux | 5α-cholest-2-en-6α-ol |

| 2 | Epoxidation | m-Chloroperbenzoic acid (mCPBA) | 2α,3α-epoxy-5α-cholestan-6α-ol |

Following the formation of the triol intermediate, the final trisulfated product is obtained through sulfation. conicet.gov.ar Studies confirmed that this chemically synthesized analog, 2β,3α,6α-cholestanetrisulfate, demonstrated equivalent activity to natural this compound in promoting neovascularization in preclinical models. ahajournals.orgubc.ca This success validates the synthetic strategy and provides a valuable tool for further research into the therapeutic applications of sulfated steroids.

Strategies for Modifying the Steroid Skeleton and Side Chains for SAR Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, these studies aim to identify the key structural features required for their effects. Modifications are systematically made to the steroid skeleton and its side chain to probe these relationships. conicet.gov.arresearchgate.net

General strategies for modifying steroid structures in the context of SAR include:

Alteration of Functional Groups: Changing or introducing functional groups, such as converting hydroxyl groups to ketones or vice-versa, can significantly impact activity. wikipedia.org For sulfated steroids, the number and position of the sulfate groups are critical. Research has shown that the biological activity of these compounds is highly dependent on the location and stereochemical configuration (α or β) of the sulfate moieties on the steroid rings. conicet.gov.arresearchgate.net For example, complete desulfation of this compound was found to eliminate its proangiogenic activity, highlighting the essential role of the sulfate groups. ahajournals.orgubc.ca

Modification of the Steroid Core: Introducing double bonds or heteroatoms (like oxygen or nitrogen) into the steroid's ring system can alter its shape, rigidity, and interaction with biological targets. wikipedia.orgmdpi.com For example, introducing a double bond between the C1 and C2 positions can increase metabolic stability. wikipedia.org

Side Chain Manipulation: The side chain of the steroid can be shortened, lengthened, or functionalized to explore its influence on biological activity. fu-berlin.demagtech.com.cnresearchgate.net While some steroid classes derive their activity from side-chain interactions, studies on certain sulfated steroids suggest that the cholesterol-type side chain is important for specific activities like cytotoxicity. researchgate.net

Table 2: Summary of SAR Strategies for Steroid Analogs

| Modification Strategy | Structural Change Example | Potential Impact on Activity |

|---|---|---|

| Functional Group Modification | Varying the number and position of sulfate groups | Modulates potency and selectivity of biological effect. conicet.gov.ar |

| Desulfation (removal of sulfate groups) | Can lead to a complete loss of specific activities. ubc.ca | |

| Oxidation/Reduction (e.g., hydroxyl to ketone) | Alters binding affinity and biological response. wikipedia.org | |

| Steroid Skeleton Alteration | Introduction of a C1-C2 double bond | May increase metabolic stability and alter anabolic/androgenic ratio. wikipedia.org |

| Introduction of heteroatoms (e.g., aza-steroids) | Can introduce new biological activities. mdpi.com |

| Side Chain Modification | Altering length or adding functional groups | Can influence cytotoxicity and target interaction. researchgate.netresearchgate.net |

These SAR studies are crucial for optimizing the therapeutic profile of lead compounds like this compound, potentially leading to the development of new drug candidates with improved efficacy and selectivity.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2β,3α,6α-cholestanetrisulfate |

| Cholesterol |

| 5α-cholest-2-en-6α-ol |

| 2α,3α-epoxy-5α-cholestan-6α-ol |

| 2β,3α,6α-trihydroxy-5α-cholestane |

| 3β-cholestanesulfate |

| 2β-3α-cholestanedisulfate |

| 2β,3α,6α-trihydroxy-5α-cholestan-6-one trisulfate |

| 2β,3α-dihydroxy-5α-cholestan-6-one disulfate |

| Trimethylamine-sulfur trioxide |

| Dimethylformamide (DMF) |

Advanced Analytical and Bioanalytical Methodologies for Sokotrasterol Sulfate Research

Quantitative Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, Targeted Detection Methods like MRM)

The quantification of sulfated steroids like Sokotrasterol sulfate (B86663) in biological matrices is effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govrsc.org This technique offers high sensitivity and specificity, allowing for the direct analysis of sulfated steroids without the need for chemical modifications like deconjugation or derivatization, which are often required for gas chromatography-mass spectrometry (GC-MS). rsc.org

LC-MS/MS methods are particularly powerful when operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com MRM provides sensitive and selective quantitative performance, making it reliable for monitoring lipids at low concentrations. mdpi.com The development of a robust LC-MS/MS assay involves optimizing several parameters, including sample preparation, chromatographic conditions, and mass spectrometer settings, to ensure accuracy and reproducibility. nih.govmdpi.com Validation of such methods typically includes assessing linearity, precision, recovery, sensitivity, and stability to ensure reliable quantification. nih.govmdpi.com

While specific LC-MS/MS methods for the absolute quantification of Sokotrasterol sulfate are not detailed in the available literature, the established protocols for other sulfated steroids serve as a clear blueprint. A validated method for quantifying 11 different steroid sulfates in human serum, for example, demonstrated excellent linearity (R² > 0.99) and precision, with coefficients of variation below 10%. nih.gov The limits of quantification (LOQ) for these compounds ranged from 1 to 80 ng/ml, showcasing the sensitivity of the approach. nih.gov

Table 1: Representative Performance of a Validated LC-MS/MS Method for Steroid Sulfate Quantification.

| Parameter | Typical Performance Value | Significance |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates a strong correlation between detector response and compound concentration across a range. nih.gov |

| Intra-day Precision (CV) | < 10% | Measures the reproducibility of results within the same day. nih.gov |

| Inter-day Precision (CV) | < 10% | Measures the reproducibility of results across different days. nih.gov |

| Accuracy (Relative Error) | < 10% | Shows how close the measured value is to the true value. nih.gov |

| Limit of Quantification (LOQ) | 1 - 80 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. nih.gov |

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

The structural elucidation of this compound, a complex trisulfated steroid, was originally accomplished through standard spectroscopic analysis, which includes Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net For complex natural products, advanced NMR techniques are indispensable for determining the precise three-dimensional structure, including stereochemistry and conformational preferences in solution. nih.govmdpi.com

Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign proton (¹H) and carbon-¹³ (¹³C) resonances and establish connectivity within the molecule. nih.govnih.gov For flexible molecules, determining the relative configuration can be challenging. nih.govacs.org In these cases, measuring Residual Dipolar Couplings (RDCs) in a weakly aligning medium provides long-range structural information that is crucial for defining the orientation of different parts of the molecule relative to each other. nih.govacs.org

Modern approaches often combine experimental NMR data with computational methods. nih.govresearchgate.net By calculating the theoretical NMR parameters (like chemical shifts and coupling constants) for different possible stereoisomers and conformers, researchers can compare them to the experimental data to find the best fit. nih.gov This synergy between experimental RDC analysis and molecular dynamics simulations has proven powerful for resolving the complex structures of flexible, polysulfated steroids. nih.gov The analysis of spin-spin coupling constants, for instance, can be used to quantify the ratio of different conformers present in a dynamic equilibrium in solution. researchgate.net

Table 2: Advanced NMR Methods for Structural Analysis of Complex Steroids.

| Technique | Purpose | Reference |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides basic information on the chemical environment of nuclei. | nih.govnih.gov |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Determines the covalent structure and spatial proximity of atoms. | nih.govnih.gov |

| Residual Dipolar Couplings (RDCs) | Provides long-range orientational constraints for determining relative configuration, especially in flexible molecules. | nih.gov |

| Computational Modeling | Calculates theoretical NMR parameters for candidate structures to validate against experimental data. | nih.govresearchgate.net |

Proteomic Profiling Techniques (e.g., Isotope-Coded Affinity Tag Reagents)

To understand the molecular mechanisms behind this compound's biological activity, researchers have employed quantitative proteomic techniques. nih.gov Specifically, cleavable Isotope-Coded Affinity Tag (ICAT) reagents coupled with mass spectrometry have been used to investigate changes in the proteome of primary human endothelial cells upon treatment with the compound. nih.gov

The ICAT method allows for the comparison of protein abundances between two samples (e.g., treated vs. vehicle-treated cells). nih.gov In this approach, proteins from one sample are labeled with a "light" isotopic tag, while proteins from the second sample are labeled with a "heavy" isotopic version. researchgate.net After labeling, the samples are combined, digested into peptides, and the tagged peptides (specifically those containing cysteine residues) are isolated by affinity chromatography. semanticscholar.org Subsequent analysis by LC-MS/MS allows for the quantification of the relative abundance of each peptide by comparing the signal intensities of the light and heavy isotopic pairs. researchgate.net

A study on this compound-stimulated human endothelial cells identified and quantified over 1,000 proteins. nih.gov The analysis revealed a statistically significant change in the abundance of many proteins, providing insights into the compound's mechanism of action. nih.gov A differential protein analysis also showed a significant increase in the expression of αv integrin. ahajournals.org

Table 3: Summary of Quantitative Proteomic Findings in this compound-Treated Endothelial Cells.

| Finding | Value/Description | Reference |

|---|---|---|

| Technique Used | Cleavable Isotope-Coded Affinity Tag (ICAT) Reagents and Mass Spectrometry | nih.gov |

| Total Proteins Quantified | > 1,000 | nih.gov |

| Significantly Up-regulated Proteins | 93 | nih.gov |

| Significantly Down-regulated Proteins | 37 | nih.gov |

| Key Finding | Identified novel proteins involved in cell communication and morphogenesis consistent with endothelial sprouting. | nih.gov |

Cell-Based Assays for Mechanistic Investigations (e.g., Flow Cytometry for Integrin Expression)

Cell-based assays are crucial for investigating the functional consequences of the molecular changes induced by this compound. ahajournals.org Flow cytometry, a powerful technique for analyzing single cells in a population, has been a key tool in these mechanistic studies. ahajournals.orgnih.gov

Research has shown that the biological activity of this compound is dependent on the αvβ3 integrin. ahajournals.org To test whether the compound directly affects the levels of this protein on the cell surface, flow cytometry was performed on Human Umbilical Vein Endothelial Cells (HUVECs). ahajournals.org In these experiments, cells were stimulated with this compound for 24 hours, then labeled with a fluorescent antibody specific for the αvβ3 integrin. ahajournals.org The analysis confirmed that this compound treatment promoted the surface expression of αvβ3 integrin. ahajournals.org This upregulation is a key mechanistic step, as neutralizing the αvβ3 integrin was found to block the endothelial sprouting and anti-apoptotic effects of the compound. researchgate.net

Beyond flow cytometry, other cell-based assays have provided further mechanistic insights. For instance, a chick chorioallantoic membrane (CAM) assay was used to demonstrate that this compound promotes neovascularization (new blood vessel formation) in vivo. ahajournals.org

Table 4: Key Cell-Based Assays for this compound Research.

| Assay | Cell Type/System | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| Flow Cytometry | Human Umbilical Vein Endothelial Cells (HUVECs) | To quantify cell surface protein expression. | This compound increases the surface expression of αvβ3 integrin. | ahajournals.org |

| Chick Chorioallantoic Membrane (CAM) Assay | In vivo (Chick Embryo) | To assess in vivo angiogenesis. | This compound promotes new blood vessel formation. | ahajournals.org |

| Endothelial Sprouting Assay | HUVECs on microcarrier beads | To measure in vitro angiogenesis. | This compound induces endothelial sprouting, an effect blocked by αvβ3 integrin neutralization. | researchgate.netahajournals.org |

| Chemotaxis Assay | HUVECs in Transwell filters | To measure directed cell migration. | This compound promotes endothelial cell migration. | ahajournals.org |

Ecological and Chemoecological Significance

Occurrence in Marine Organisms, particularly Sponges

Sokotrasterol sulfate (B86663) is a secondary metabolite primarily found in marine sponges. bioscientifica.com Its initial isolation was reported from sponges belonging to the family Halichondriidae. capes.gov.brmdpi.com Subsequent studies have confirmed its presence in various sponge species, highlighting the role of these sessile filter-feeders as prolific sources of unique chemical compounds. mdpi.comnih.gov

Marine sponges are known to produce a vast array of secondary metabolites, and sulfated steroids represent one of the most numerous classes of these compounds. mdpi.com The occurrence of complex molecules like sokotrasterol sulfate is often species-specific, and their presence can be a chemotaxonomic marker. Research has identified this compound in several specific sponge species, as detailed in the table below.

| Marine Organism | Reference |

|---|---|

| Sponge of the family Halichondriidae | bioscientifica.comcapes.gov.br |

| Tophirhaphidites sp. (Dominican marine sponge) | mdpi.comahajournals.org |

| Halichondria sp. | nih.gov |

| Trachyposis halichondroides | mdpi.com |

Role as Secondary Metabolites in Marine Ecosystems (e.g., Chemical Defense)

Secondary metabolites in marine organisms serve a variety of ecological functions. In sessile organisms like sponges, which cannot physically evade predators or competitors, these compounds often play a crucial role in survival. bioscientifica.com The primary ecological role attributed to many marine sulfated steroids is chemical defense. bioscientifica.com

Sponges engage in chemical battles for defense against predation, to prevent microbial infections, and to compete for space with other organisms. bioscientifica.com Many sulfated steroids isolated from sponges have demonstrated potent antimicrobial activities. bioscientifica.combioscientifica.com For instance, halistanol (B14433394) trisulfate, another trisulfated sterol from a Halichondria sponge, was found to inhibit the growth of both gram-positive and gram-negative bacteria. bioscientifica.com Research has consistently shown that the sulfate groups are critical for this bioactivity; desulfated analogues often prove to be inactive, suggesting the sulfation is a key feature for the defensive function of these molecules. bioscientifica.comresearchgate.net

While direct studies on the chemical defense role of this compound are not as extensive, its structural similarity to other defensive sulfated steroids and its origin in sponges suggest it likely contributes to the host's defensive chemical arsenal. The production of such polar, water-soluble compounds may provide the sponge with a powerful defense mechanism against water-borne pathogens and microbial fouling.

Biodiversity of Sulfated Steroids in Marine Invertebrates

Marine sponges, in particular, produce a great variety of these compounds, which can be monosulfated, disulfated, or trisulfated. mdpi.com This structural diversity leads to a wide range of biological activities. The table below illustrates the structural diversity of sulfated steroids found in different marine sponges.

| Compound Name | Source Organism (Sponge) | Sulfation Pattern | Reference |

|---|---|---|---|

| This compound | Halichondria sp., Tophirhaphidites sp. | Trisulfated | bioscientifica.comnih.govahajournals.org |

| Halistanol trisulfate | Halichondria cf. moorei | Trisulfated | bioscientifica.com |

| Topsentiasterol sulfates A-E | Topsentia sp. | Trisulfated | bioscientifica.comnih.gov |

| Ibisterol sulfate | Topsentia sp. | Trisulfated | mdpi.comnih.gov |

| Gracilosulfates A-G | Haliclona gracilis | Monosulfated | mdpi.commdpi.com |

| Ophirapstanol trisulfate | Topsentia ophiraphidites | Trisulfated | mdpi.commdpi.com |

| Annasterol sulfate | Poecilastra laminaris | Monosulfated | nih.gov |

This immense structural variety underscores the evolutionary adaptation of marine invertebrates, which have developed complex biosynthetic pathways to produce a wide range of sulfated steroids, likely to address diverse ecological pressures. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Complete Biosynthetic Pathways

The complete biosynthetic pathway of sokotrasterol sulfate (B86663) remains largely uncharacterized. Sterols in marine organisms are typically synthesized via the mevalonate (B85504) pathway, but many invertebrates, including sponges, have complex and chimeric pathways that show features of both algal and animal sterol synthesis. frontiersin.orgnih.govdntb.gov.uaiupac.org It is often unclear whether the sponge itself or its symbiotic microorganisms are the true producers of these complex secondary metabolites. iupac.orgmdpi.com

Future research must focus on:

Genomic and Transcriptomic Analysis: Identifying the gene clusters responsible for the biosynthesis of the unique sokotrasterol steroid core and its specific side-chain alkylation pattern.

Enzyme Characterization: Isolating and characterizing the specific sulfotransferase enzymes responsible for the addition of three sulfate groups to the steroid nucleus, a critical feature for its biological activity. ahajournals.orgresearchgate.net

Symbiont Studies: Differentiating the metabolic contributions of the host sponge from its microbial symbionts to determine the true origin of the compound. iupac.org

Elucidating this pathway is fundamental for enabling the sustainable production of sokotrasterol sulfate and its analogs through synthetic biology and metabolic engineering approaches, bypassing the need for extensive harvesting of marine sponges. frontiersin.org

Discovery of Novel Biological Targets and Receptor Interactions

Initial research has identified this compound as a novel proangiogenic agent. ahajournals.orgresearchgate.net Its mechanism is dependent on the activation of cyclooxygenase-2 (COX-2), subsequent induction of vascular endothelial growth factor (VEGF), and interaction with the αvβ3 integrin. ahajournals.orgbioscientifica.com The sulfate groups are essential for this activity, as the desulfated steroid is inactive. researchgate.net

Emerging research avenues in this area include:

Receptor Deconvolution: While αvβ3 integrin is a necessary component for its function, it is crucial to determine if this compound binds directly to the integrin or to an associated co-receptor. ahajournals.orgbioscientifica.com

Downstream Signaling Analysis: Investigating the precise intracellular signaling cascades that are triggered following the initial receptor interaction, beyond the general induction of COX-2 and VEGF.

Screening for New Targets: Employing high-throughput screening assays to explore other potential biological targets and pathways modulated by this compound, given the broad range of activities often observed for polysulfated steroids. nih.gov

| Research Finding | Associated Molecules/Pathways | Significance |

| Promotes endothelial sprouting and neovascularization in vivo. ahajournals.orgresearchgate.net | Angiogenesis | Indicates a role in new blood vessel formation. |

| Activity is dependent on COX-2 activation and VEGF induction. bioscientifica.comresearchgate.net | Cyclooxygenase-2, Vascular Endothelial Growth Factor | Links its function to key inflammatory and angiogenic signaling pathways. |

| Requires surface expression of αvβ3 integrin for function. ahajournals.orgbioscientifica.com | αvβ3 Integrin | Identifies a critical cell surface receptor involved in mediating its effects. |

| Sulfate groups are essential for biological activity. ahajournals.orgresearchgate.net | Sulfation | Highlights the importance of the specific chemical structure for function. |

Development of Advanced Analytical Techniques for Trace Analysis in Biological Samples

The isolation and structural elucidation of this compound have relied on standard natural product chemistry techniques, including solvent extraction, chromatography (Sephadex LH-20, HPLC), and spectroscopic analysis (NMR, MS). ahajournals.orgmdpi.comslideshare.net However, studying its behavior in complex biological systems requires more advanced and sensitive analytical methods.

Future efforts should concentrate on developing:

High-Sensitivity Mass Spectrometry: Creating robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound and its metabolites at pico- to femtomolar concentrations in plasma, tissues, and cell culture media. mdpi.com

Immunoassays: Developing specific antibodies for the creation of enzyme-linked immunosorbent assays (ELISAs) that would allow for rapid and high-throughput quantification in biological samples.

Metabolite Profiling Methods: Using high-resolution mass spectrometry to identify and track the metabolic fate of this compound in vivo to understand its stability, distribution, and excretion. nih.gov

These techniques are essential for performing pharmacokinetic studies and accurately assessing target engagement in preclinical models. researchgate.net

Exploration of New Marine Sources and Related Compounds

This compound was first identified in marine sponges of the family Halichondriidae, including species of Tophirhaphidites and Halichondria. ahajournals.orgnih.gov This family of sponges is known for producing a rich diversity of biologically active polysulfated steroids. mdpi.comnih.govmdpi.com

Future research in this domain should involve:

Marine Bioprospecting: Systematic exploration of other, particularly deep-water, sponge species and other marine invertebrates to discover new analogs of this compound with potentially novel or enhanced activities. mdpi.com

Chemical Dereplication: Using modern analytical tools like Global Natural Product Social Molecular Networking (GNPS) to rapidly identify known sulfated steroids and prioritize the isolation of novel structures from crude extracts. nih.govgeomar.de

Investigation of Structural Diversity: Characterizing the variety of sulfation patterns and side-chain modifications in related natural products to build a library of compounds for structure-activity relationship studies.

| Related Sulfated Steroid | Marine Source (Sponge) | Reference |

| Halistanol (B14433394) sulfate | Halichondria moorei, Halichondria sp. | nih.govmdpi.com |

| Ophirapstanol trisulfate | Topsentia ophiraphidites | mdpi.com |

| Acanthosterol sulfates | Acanthodendrilla sp. | mdpi.com |

| Ibisterol sulfate | Topsentia sp. | nih.govmdpi.com |

| Topsentiasterol sulfates | Topsentia sp. | nih.gov |

Computational Chemistry and Modeling in SAR and Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the study of complex molecules like this compound, guiding experimental work and providing deeper mechanistic insights. ijrar.orgkallipos.gr

Future computational research should focus on:

Molecular Docking and Dynamics: Performing molecular docking simulations to predict the binding pose of this compound within the αvβ3 integrin or other potential targets. sciencepublishinggroup.com Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models using data from known sulfated steroids to predict the biological activity of novel, yet-to-be-synthesized analogs. This can rationalize the design of compounds with improved properties.

Mechanism Prediction: Using quantum mechanical calculations to understand the electronic properties conferred by the trisulfated steroid core, which are critical for its interactions with biological macromolecules. unipr.it The successful chemical synthesis of an active analog, 2β,3α,6α-cholestanetrisulfate, demonstrates the feasibility of creating targeted analogs for study. ahajournals.org

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

Omics technologies provide a holistic view of the molecular changes induced by a bioactive compound within a biological system. humanspecificresearch.orgresearchgate.net A quantitative proteomic study has already provided a snapshot of the proteins regulated by this compound in primary human endothelial cells, identifying 93 upregulated and 37 downregulated proteins. nih.gov

The integration of omics can be advanced by:

Transcriptomics: Analyzing changes in mRNA expression in response to this compound to understand which genes are transcriptionally regulated to produce the observed changes in the proteome.

Metabolomics: Assessing broad changes in the cellular metabolome to uncover effects on metabolic pathways that may be indirectly affected by the compound's primary mechanism of action.

Integrated Multi-Omics Analysis: Combining proteomic, transcriptomic, and metabolomic datasets to build a comprehensive model of the cellular response to this compound, revealing novel nodes of interaction and providing a deeper understanding of its proangiogenic effects. f1000research.com

Data sourced from a quantitative proteomic analysis. nih.gov

| Upregulated Proteins (Selected) | Potential Function in Angiogenesis/Cell Morphogenesis |

| Filamin-A | Actin-binding protein involved in cell migration and cytoskeleton rearrangement. |

| Vimentin | Intermediate filament protein crucial for cell integrity and migration. |

| IQGAP1 | Scaffolding protein that integrates Rho GTPase and calcium signaling to regulate cell motility and adhesion. |

| Myosin-9 | A non-muscle myosin involved in cell contraction, adhesion, and migration. |

| α-actinin-4 | Cytoskeletal protein that crosslinks actin filaments, important for cell adhesion and motility. |

| Downregulated Proteins (Selected) | Potential Function |

| Peroxiredoxin-1 | Antioxidant enzyme; downregulation may alter cellular redox state. |

| Galectin-1 | A lectin with complex roles in cell adhesion, proliferation, and apoptosis. |

| Protein S100-A11 | Calcium-binding protein involved in regulating cell growth and differentiation. |

| 14-3-3 protein zeta/delta | Adapter protein involved in regulating diverse signaling pathways. |

This proteomic data confirms that this compound influences proteins involved in cell communication and morphogenesis, consistent with its observed role in endothelial sprouting. nih.gov Future multi-omics approaches will undoubtedly provide a more detailed and integrated picture of its molecular footprint.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Sokotrasterol sulfate in laboratory settings?

- Methodological Answer : Synthesis typically involves extraction from natural sources (e.g., marine organisms) or semi-synthetic modification of sterol precursors. Key steps include: